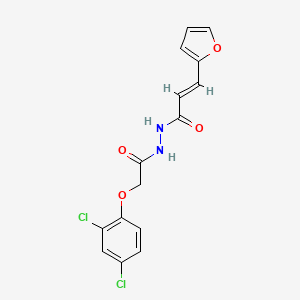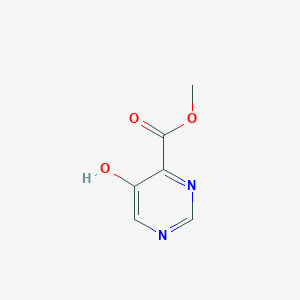![molecular formula C14H10Cl2N2O2 B14808155 N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14808155.png)
N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline is an organic compound characterized by the presence of dichlorobenzylidene and nitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of 2-methyl-5-aminoaniline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
- N-(2,3-dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
Uniqueness
N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline is unique due to its specific combination of dichlorobenzylidene and nitroaniline groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H10Cl2N2O2 |
|---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-9-5-6-11(18(19)20)7-13(9)17-8-10-3-2-4-12(15)14(10)16/h2-8H,1H3 |
InChI Key |
JOJSBQKKRXQAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



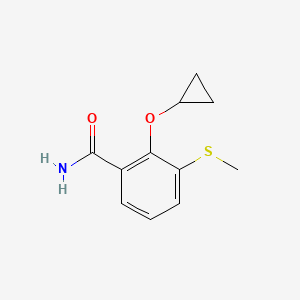
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14808092.png)
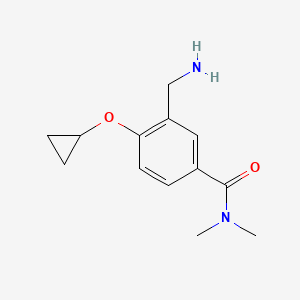
![(S)-2-Bis[3,5-is(trifluoromethyl)henyl][trisisopropylsilyl]xy]ethyl]yrrolidine](/img/structure/B14808102.png)
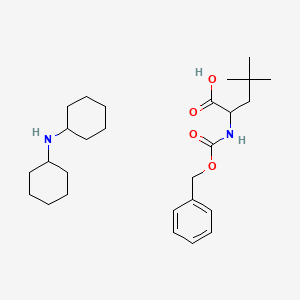
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B14808121.png)
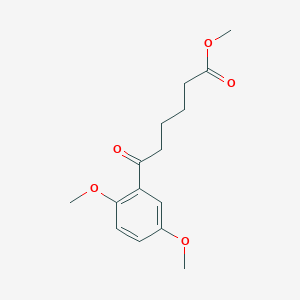
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14808130.png)
![5-Benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B14808138.png)
![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid](/img/structure/B14808141.png)
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14808148.png)
